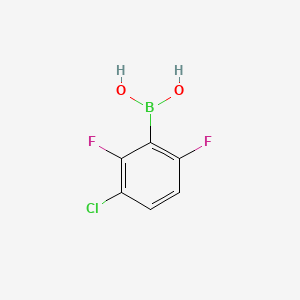

3-Chloro-2,6-difluorophenylboronic acid

Overview

Description

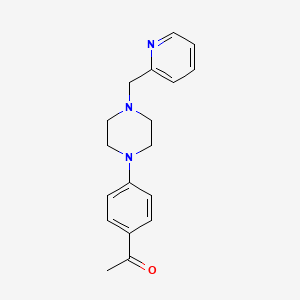

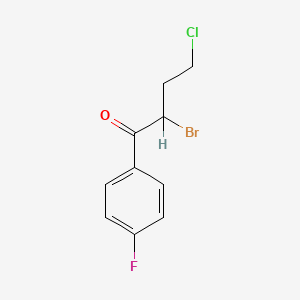

3-Chloro-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 . It is a solid substance that is stored in a dry, sealed environment, preferably under -20°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure .Chemical Reactions Analysis

This compound can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also be used to prepare key intermediates for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.36 , a solid physical form , and a storage temperature of under -20°C .Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

3-chloro-2,6-difluorophenylboronic acid, like its related compounds, is often used in the study of molecular structures through spectroscopic methods. For instance, Karabacak et al. (2014) conducted a comprehensive study on the spectroscopic properties of 3,5-difluorophenylboronic acid using FT-IR, FT-Raman, UV–Vis, 1H, and 13C NMR techniques, along with quantum chemical calculations. This research is pivotal in understanding the vibrational modes, electronic properties, and molecular geometry of boronic acid derivatives, contributing significantly to the field of chemical spectroscopy (Karabacak et al., 2014).

Material Science and Porous Frameworks

In material science, the synthesis of porous, crystalline, covalent organic frameworks (COFs) using phenyl diboronic acids demonstrates the role of boronic acid derivatives in creating new materials. Côté et al. (2005) successfully synthesized highly crystalline COFs by condensation reactions of phenyl diboronic acid, showcasing their high thermal stability, permanent porosity, and high surface area. These materials hold promise for applications in gas storage, catalysis, and filtration technologies (Côté et al., 2005).

Organic Synthesis and Catalysis

Arylboron compounds, including this compound and its analogues, play a crucial role in organic synthesis and catalysis. Ishihara and Yamamoto (1999) highlighted the use of arylboron compounds as air-stable and water-tolerant Lewis or Bronsted acid catalysts in organic synthesis. These compounds, bearing electron-withdrawing groups, have facilitated a variety of organic transformations, underlining their importance in synthetic chemistry (Ishihara & Yamamoto, 1999).

Electrochemical Applications

Furthermore, the role of boronic acids in electrochemical applications has been explored. Chen and Amine (2007) reported on a bifunctional electrolyte additive for lithium-ion batteries, demonstrating the utility of boronic acid derivatives in enhancing battery safety and performance. This research contributes to the development of safer and more efficient energy storage solutions (Chen & Amine, 2007).

Environmental Science

In environmental science, studies on novel fluorinated compounds, including perfluorinated ether sulfonates as alternatives to traditional perfluorinated compounds, underscore the relevance of fluorinated boronic acids in understanding and mitigating environmental pollution. Wang et al. (2019) reviewed the sources, distribution, and health risks of novel fluorinated alternatives, emphasizing the need for further research into the environmental impact of these compounds (Wang et al., 2019).

Safety and Hazards

The safety data sheet for 3-Chloro-2,6-difluorophenylboronic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also recommended to use personal protective equipment and non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name |

(3-chloro-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMAOKOKSOKHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397533 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031226-45-5 | |

| Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)